Product packaging for 6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine(Cat. No.:CAS No. 178269-03-9)

6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B071232
CAS No.: 178269-03-9
M. Wt: 177.16 g/mol
InChI Key: VMFYYCGQWQPDFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine (CAS 178269-03-9) is a high-purity chemical intermediate serving as a versatile scaffold in medicinal chemistry and drug discovery . This compound belongs to the pyrrolopyridine family, also known as azaisoindoles, which are privileged structures in pharmaceutical research due to their broad biological activity . The pyrrolo[2,3-b]pyridine core is a key pharmacophore in the development of targeted therapeutic agents, notably as potent inhibitors of various kinases and human neutrophil elastase (HNE) . HNE is a serine protease implicated in chronic inflammatory respiratory diseases such as Chronic Obstructive Pulmonary Disease (COPD) and cystic fibrosis, making inhibitors of this enzyme a significant area of investigation . Furthermore, derivatives of this scaffold have been explored for their antidiabetic and antimycobacterial activities . The specific nitro and methyl substituents on the fused bicyclic ring system make this compound a valuable synthetic precursor for further functionalization, enabling researchers to explore structure-activity relationships and optimize drug-like properties . This product is intended for research and development purposes only and is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7N3O2 B071232 6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine CAS No. 178269-03-9

Properties

IUPAC Name

6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c1-5-2-3-6-7(11(12)13)4-9-8(6)10-5/h2-4H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMFYYCGQWQPDFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=CN2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30440672
Record name 6-Methyl-3-nitro-7-azaindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178269-03-9
Record name 6-Methyl-3-nitro-7-azaindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30440672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Key Synthetic Steps

  • Condensation with Ethoxymethylmalonic Ester :
    2-Amino-6-methylpyridine reacts with ethoxymethylmalonic ester under basic conditions to form 4-hydroxy-1,6-naphthyridine-3-carboxylic ester. This intermediate undergoes saponification and decarboxylation to yield 4-hydroxy-1,6-naphthyridine.

  • Nitration :
    Treatment with concentrated nitric acid introduces a nitro group exclusively at position 3 of the naphthyridine framework. The methyl group at position 6 remains intact due to steric and electronic effects.

  • Reduction and Diazotization :
    The nitro group is reduced to an amine using Raney nickel, followed by diazotization with sodium nitrite in hydrochloric acid. This generates a diazonium salt, which undergoes photochemical ring contraction to form 3-carboxy-7-methyl-1H-pyrrolo[2,3-b]pyridine.

  • Decarboxylation :
    Heating the carboxylic acid derivative removes the carboxyl group, yielding 6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine.

Table 1: Reaction Conditions and Yields for Süs and Möller Method

StepReagents/ConditionsYield (%)
CondensationEthoxymethylmalonic ester, NaOH, 120°C45
NitrationHNO₃ (conc.), 0°C62
Photochemical ReactionUV light, HCl/NaNO₂38
DecarboxylationHeat (200°C)85

Challenges :

  • Low yields during photochemical steps due to side reactions.

  • Purification difficulties arising from byproducts during diazotization.

Pyrrole Precursor Route (Schneller Method)

This method constructs the pyrrolopyridine framework from pyrrole derivatives, enabling late-stage functionalization.

Synthesis of Pyrrole Intermediate

  • Aldol Condensation :
    N-Benzylaminoacetaldehyde reacts with diethyl acetonedicarboxylate in NaOH to form ethyl 1-benzyl-3-(ethoxycarbonyl)pyrrole-2-acetate (28% yield).

  • Amidation and Dehydration :
    Treatment with liquid ammonia converts the ester to an amide, which is dehydrated using phosphorus oxychloride to a nitrile.

  • Cyclization :
    Heating the nitrile with ammonia induces cyclization, yielding 6-amino-1-benzyl-1H-pyrrolo[3,2-c]pyridine-4-ol.

Table 2: Reaction Conditions for Schneller Method

StepReagents/ConditionsYield (%)
Aldol CondensationNaOH, 20°C28
DehydrationPOCl₃, 100°C42
CyclizationNH₃ (liq.), 120°C35

Challenges :

  • Debrisylation failures result in incomplete deprotection.

  • Low yields in initial condensation steps due to competing side reactions.

Formylsuccinonitrile Cyclization (Patent WO2013181415A1)

This patent describes a novel route using formylsuccinonitrile intermediates to construct the pyrrolopyridine core.

Synthetic Pathway

  • Formylsuccinonitrile Formation :
    Succinonitrile reacts with methyl formate in the presence of potassium t-butoxide to generate potassium formylsuccinonitrile.

  • Aminomethylenation :
    Treatment with benzylamine and acetic acid yields aminomethylenesuccinonitrile, which is cyclized using potassium ethoxide to form 2-amino-4-cyanopyrrole.

  • Functionalization and Cyclization :
    The cyanopyrrole undergoes hydrolysis, decarboxylation, and deprotection to furnish this compound.

Table 3: Performance of Patent Method

StepReagents/ConditionsYield (%)
FormylsuccinonitrileKOtBu, methyl formate, rt65
CyclizationKOEt, 70°C20–40

Challenges :

  • Persistent impurities from unreacted benzylamine and succinonitrile.

  • Sensitivity of intermediates to moisture and oxygen.

Comparative Analysis of Methods

Table 4: Advantages and Limitations of Each Method

MethodAdvantagesLimitations
Süs and MöllerHigh regioselectivity for nitro groupLow photochemical step yields (38%)
SchnellerFlexible pyrrole functionalizationDebrisylation challenges
Patent WO2013181415A1Novel cyanopyrrole intermediatesImpurity issues requiring chromatography

Emerging Strategies and Optimization

Recent advances focus on catalytic systems to improve yields:

  • Palladium-Catalyzed Cross-Coupling : Introducing methyl groups via Suzuki-Miyaura coupling after pyrrolopyridine formation.

  • Flow Chemistry : Enhancing photochemical step efficiency through continuous UV irradiation .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.

    Oxidation: The methyl group at the 6-position can be oxidized to a carboxylic acid or aldehyde using strong oxidizing agents like potassium permanganate or chromium trioxide.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed

    Reduction: 6-Methyl-3-amino-1H-pyrrolo[2,3-b]pyridine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 6-Carboxy-3-nitro-1H-pyrrolo[2,3-b]pyridine or 6-formyl-3-nitro-1H-pyrrolo[2,3-b]pyridine.

Scientific Research Applications

Medicinal Chemistry

6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine has emerged as a promising scaffold for developing novel therapeutic agents. Its unique chemical structure allows for diverse modifications that enhance its biological activity.

Anticancer Activity

Research indicates that this compound exhibits notable anticancer properties, particularly against breast cancer cell lines. It is believed to act by inhibiting specific enzymes or receptors involved in tumor growth and proliferation. For instance, derivatives of this compound have been shown to inhibit human neutrophil elastase (HNE), which is implicated in various cancers and respiratory diseases .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity, suggesting its potential as a lead compound for developing new antibiotics. Studies have reported its effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL .

Kinase Inhibition

This compound has been identified as a potent inhibitor of various kinases, including TNIK (TRAF2 and NCK interacting kinase), with IC50 values reported below 1 nM. This inhibition can lead to decreased interleukin-2 (IL-2) secretion, indicating potential applications in treating autoimmune diseases and cancers where IL-2 plays a role .

The biological activities of this compound can be summarized as follows:

Activity Type Observed Effect Reference
TNIK InhibitionIC50 < 1 nM
AntiparasiticEnhanced activity (specific EC50 TBD)
AntibacterialMIC 3.12 - 12.5 µg/mL
Anti-inflammatoryPotential COX inhibition

Inhibition of TNIK

A study focused on the pyrrolo[2,3-b]pyridine scaffold found that derivatives effectively inhibited TNIK with significant potency. This inhibition was linked to reduced IL-2 levels in vitro, suggesting therapeutic potential in conditions driven by IL-2 signaling .

Antibacterial Evaluation

In vitro evaluations revealed that several pyrrole derivatives exhibited strong antibacterial properties against clinically relevant pathogens. The study highlighted the need for further exploration of structure–activity relationships (SARs) to optimize these compounds for clinical use .

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step organic reactions aimed at optimizing yield and purity. Key synthetic routes include:

  • Nitration of the corresponding pyrrolopyridine precursor.
  • Use of specific catalysts and reaction conditions to ensure selective introduction of functional groups.

Mechanism of Action

The mechanism of action of 6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine and its derivatives often involves the inhibition of specific enzymes or receptors. For instance, as a kinase inhibitor, it binds to the ATP-binding site of FGFRs, preventing the phosphorylation and activation of downstream signaling pathways involved in cell proliferation and survival . This inhibition can lead to the suppression of tumor growth and metastasis in cancer cells.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituents Molecular Formula Molecular Weight Key Features
6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine 6-CH₃, 3-NO₂ C₈H₇N₃O₂ 177.16 Nitro group enhances electrophilicity; methyl improves lipophilicity.
3-Iodo-6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine 3-I, 6-CH₃, 5-NO₂ C₈H₆IN₃O₂ 303.06 Iodo substituent increases steric bulk; potential for halogen bonding .
6-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile 6-CH₃, 5-CN C₉H₇N₃ 157.17 Nitrile group offers hydrogen-bonding potential; higher polarity .
Thieno[2,3-b]pyridine derivatives S-atom in fused ring Varies Varies Lower solubility due to sulfur; replaced by nitrogen in pyrrolo analogs .
  • Nitro vs. Cyano Groups: The nitro group in this compound is strongly electron-withdrawing, which may enhance reactivity in electrophilic substitution reactions compared to the electron-deficient nitrile group in 6-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile .

Solubility and Pharmacokinetic Considerations

Thieno[2,3-b]pyridines, which contain sulfur, face significant aqueous solubility challenges, often requiring cyclodextrin-based formulations for in vivo studies . Replacing sulfur with nitrogen in pyrrolo[2,3-b]pyridines improves solubility, but the nitro group in this compound introduces hydrophobicity. Comparative studies show that morpholine-substituted pyrrolo derivatives (e.g., derivative 3 in ) achieve higher solubility (~2.5 mg/mL) than phenyl or methyl analogs, highlighting the impact of polar substituents .

Table 2: Pharmacological Profiles of Selected Analogs

Compound Class Key Activities Mechanism Notes
This compound Potential kinase inhibition (extrapolated) Nitro group may enhance binding to ATP pockets.
Thieno[2,3-b]pyridines Anticancer, antiviral Limited by poor solubility; scaffold modifications improve efficacy .
3-(Pyrazolyl)-1H-pyrrolo[2,3-b]pyridines Protein kinase inhibition Pyrazolyl substituents enhance selectivity .
TNIK inhibitors (pyrrolo derivatives) IL-2 secretion inhibition Scaffold optimizes steric complementarity .
  • Kinase Inhibition : Pyrrolo[2,3-b]pyridines with nitro groups (e.g., 3-nitro derivatives) show moderate activity against kinases like TNIK, though pyrazolyl or morpholine-substituted analogs exhibit higher potency due to improved solubility and binding interactions .
  • Anticancer Potential: The methyl group in this compound may enhance membrane permeability, but its nitro group could limit metabolic stability compared to methoxy or amine derivatives .

Biological Activity

6-Methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C8H8N2O2C_8H_8N_2O_2. Its structure features a pyrrolopyridine core with a methyl group at the 6-position and a nitro group at the 3-position. This unique arrangement is believed to influence its biological activity significantly.

PropertyValue
Molecular FormulaC8H8N2O2
Molecular Weight164.16 g/mol
CAS Number178269-03-9
SolubilitySoluble in organic solvents

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. It acts primarily as a fibroblast growth factor receptor (FGFR) inhibitor, which is crucial in various tumorigenic processes. For instance, compound derivatives have shown potent inhibitory effects against FGFR1, FGFR2, and FGFR3 with IC50 values ranging from 7 to 712 nM across different cancer cell lines .

Mechanism of Action :
The compound binds to the ATP-binding site of FGFRs, inhibiting downstream signaling pathways essential for cell proliferation and survival. This mechanism has been validated through in vitro studies demonstrating reduced cell migration and invasion in breast cancer models.

Antimicrobial Properties

Research has also highlighted the antimicrobial potential of this compound. Preliminary findings suggest that it may exhibit activity against various bacterial strains, although specific mechanisms remain under investigation. The nitro group is thought to play a role in its reactivity towards microbial targets .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has been studied for its anti-inflammatory effects. It has shown promise in reducing pro-inflammatory cytokine release in macrophages exposed to lipopolysaccharides (LPS), indicating potential applications in treating inflammatory diseases .

Case Studies and Research Findings

  • FGFR Inhibition Study :
    • A study evaluated various derivatives of pyrrolo[2,3-b]pyridine for their ability to inhibit FGFRs. Among them, this compound derivatives exhibited significant potency against FGFR signaling pathways in breast cancer cells .
  • Antimicrobial Activity Assessment :
    • In vitro tests demonstrated that certain derivatives of this compound could inhibit the growth of Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) indicating strong activity compared to standard antimycobacterial agents .
  • Inflammation Model :
    • In a model of inflammation induced by LPS in macrophages, compounds derived from this compound significantly reduced TNF-alpha release, showcasing their potential as anti-inflammatory agents.

Q & A

Q. Key Methodological Considerations

  • Nitration : Maintain strict temperature control to avoid over-nitration or decomposition.
  • Methylation : Use anhydrous conditions to prevent hydrolysis of the methyl iodide reagent.
  • Purification : Column chromatography (e.g., DCM/EA gradients) is critical to isolate products from unreacted starting materials .

How do substituent positions (3-nitro, 6-methyl) influence the electronic and steric properties of the pyrrolo[2,3-b]pyridine core?

Advanced Research Focus
The 3-nitro group introduces strong electron-withdrawing effects, polarizing the aromatic system and directing electrophilic substitution to the 5-position. This was observed in Suzuki coupling reactions where 3-nitro derivatives showed higher reactivity with boronic acids at the 5-position compared to unsubstituted analogs . The 6-methyl group contributes steric hindrance, reducing rotational freedom and potentially stabilizing planar conformations, as evidenced by crystallographic studies of related methylated pyrrolo-pyridines .

Data Contradiction Analysis
Conflicting reports exist on the nitro group’s impact on solubility: some studies note improved solubility in polar aprotic solvents (e.g., DMF), while others report precipitation due to increased molecular rigidity. This discrepancy may arise from differences in counterions or crystallinity .

What analytical techniques are most reliable for characterizing 6-methyl-3-nitro-1H-pyrrolo[2,3-b]pyridine?

Q. Basic Research Focus

  • ¹H/¹⁹F NMR : Critical for confirming regiochemistry. The 3-nitro group deshields adjacent protons (e.g., H-2 and H-6 in DMSO-d₆: δ 7.23–8.30 ppm), while ¹⁹F NMR can detect fluorinated analogs .
  • HRMS : Validates molecular formula; deviations >2 ppm suggest impurities or isomeric byproducts .
  • X-ray crystallography : Resolves ambiguities in substitution patterns, especially for sterically crowded derivatives .

How can researchers address low yields in Suzuki-Miyaura couplings of this compound?

Advanced Research Focus
Low yields (<50%) in cross-coupling reactions often stem from:

  • Pd catalyst selection : Pd(PPh₃)₄ outperforms PdCl₂(dppf) in electron-deficient systems due to better stabilization of the oxidative addition intermediate .
  • Solvent optimization : Mixed toluene/EtOH/H₂O (3:1:1) enhances solubility of boronic acids while preventing catalyst poisoning .
  • Microwave-assisted synthesis : Reduces reaction times (e.g., 2 hours at 105°C vs. 12 hours conventionally) and improves yields by 15–20% .

What strategies mitigate decomposition during the nitration of methylated pyrrolo[2,3-b]pyridines?

Advanced Research Focus
Decomposition via oxidative ring-opening is a common challenge. Mitigation strategies include:

  • Low-temperature nitration : Gradual addition of HNO₃ at 0°C minimizes exothermic side reactions .
  • In situ protection : Temporarily protecting the NH group with a tosyl moiety prevents acid-catalyzed degradation, as shown in the synthesis of 1-tosyl-3-nitro derivatives .
  • Post-reduction stabilization : Immediate neutralization with NaHCO₃ after nitration quenches residual acid and stabilizes the nitro group .

How do 3-nitro and 6-methyl substituents affect biological activity in kinase inhibition assays?

Advanced Research Focus
In SAR studies, the 3-nitro group enhances binding to ATP pockets in kinases (e.g., CDK4/6) by forming hydrogen bonds with backbone amides. The 6-methyl group improves hydrophobic interactions with aliphatic residues (e.g., Val 101 in CDK6), increasing IC₅₀ values by 3–5-fold compared to unmethylated analogs . Contradictory data from in vitro vs. cellular assays (e.g., reduced potency in cellulo due to efflux pump interactions) highlight the need for prodrug strategies or formulation optimization .

What computational methods predict the reactivity of this compound in nucleophilic aromatic substitution?

Advanced Research Focus
DFT calculations (B3LYP/6-31G*) reveal that the 5-position is the most electrophilic site (Fukui f⁻ indices >0.25), aligning with experimental observations of regioselective amination at this position . MD simulations further show that the 6-methyl group restricts access to the 2-position, reducing its reactivity toward bulky nucleophiles .

How can researchers resolve discrepancies in melting points reported for 6-methyl-3-nitro derivatives?

Basic Research Focus
Melting point variations (e.g., 145–155°C) may arise from:

  • Polymorphism : Recrystallization from EtOH vs. MeCN can yield different crystalline forms .
  • Purity : Residual solvents (e.g., DMF) lower observed melting points; rigorous drying under vacuum (<1 mmHg) is essential .
  • Methodology : Use of open vs. sealed capillaries in melting point apparatuses can introduce 2–5°C variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.